molecular formula C15H11NO B184250 2-Phenylquinolin-8-ol CAS No. 6961-25-7

2-Phenylquinolin-8-ol

Cat. No. B184250
CAS RN: 6961-25-7
M. Wt: 221.25 g/mol
InChI Key: WOEZGUUDQZLTCQ-UHFFFAOYSA-N
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Description

2-Phenylquinolin-8-ol is a chemical compound with the molecular formula C15H11NO . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 2-Phenylquinolin-8-ol consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 221.25 g/mol.


Physical And Chemical Properties Analysis

2-Phenylquinolin-8-ol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

  • Antitumor Activity : 2-Phenylquinolin-8-ol derivatives have shown potential as antitumor agents. The binding mode of these compounds is dependent on the position of the phenyl ring. Isomers that bind by intercalation demonstrate in vivo antitumor activity, particularly in leukemia and solid-tumor assays (Atwell et al., 1988).

  • Antiproliferative Effects : Certain derivatives, such as 2-phenylvinylquinoline and 2-furanylvinylquinoline, have been evaluated for their antiproliferative activities against cancer cells, including breast, lung, and CNS cancer cells. Some derivatives have shown significant inhibitory effects (Chang et al., 2010).

  • Antiplatelet Agents : 4-Alkoxy derivatives of 2-phenylquinoline have been developed as potent antiplatelet agents. These compounds, like 5-ethyl-4-methoxy-2-phenylquinoline, demonstrated significant activity and were more effective than some standard treatments (Ko et al., 2001).

  • RNA-Binding Molecules : 2-Phenylquinoline amino acids have been incorporated into peptides, which bind RNA targets with nanomolar affinity. This suggests potential applications in the discovery of new antibacterial agents (Krishnamurthy et al., 2004).

  • Blue-Light-Emitting Materials : Oligoquinolines, including derivatives of 2-phenylquinoline, have been synthesized for use in blue-light-emitting diodes (OLEDs), demonstrating high efficiency and excellent blue color purity (Tonzola et al., 2007).

  • Immunostimulatory Inhibition : Certain 2-phenylquinoline derivatives have been synthesized and analyzed for their ability to inhibit the immunostimulatory effect of oligodeoxynucleotides, showing effectiveness in certain instances (Strekowski et al., 2003).

  • Alzheimer's Disease Research : 2-Substituted 8-hydroxyquinolines, related to 2-phenylquinolin-8-ol, have been proposed for Alzheimer's disease treatment, demonstrating the ability to disaggregate amyloid plaques and inhibit redox chemistry (Kenche et al., 2013).

  • Gastroprotective Effects : 2-Phenylquinoline has been investigated for its gastroprotective effects, reducing oxidative damage and inhibiting acid secretion mediated by histaminergic and gastrinergic pathways (Breviglieri et al., 2017).

Safety And Hazards

2-Phenylquinolin-8-ol is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

Future Directions

While specific future directions for 2-Phenylquinolin-8-ol are not mentioned in the search results, quinoline derivatives in general are of significant interest in the field of medicinal chemistry . The unique structure and composition of quinoline may offer many effective routes to produce several bulk chemicals and functional materials . Rational design of functionalized quinoline-based materials could lead to a rich family of hybrid functional carbon materials with various applications toward a green and sustainable future .

properties

IUPAC Name

2-phenylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEZGUUDQZLTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289524
Record name 2-phenylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylquinolin-8-ol

CAS RN

6961-25-7
Record name 6961-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Fryatt, HI Pettersson, WT Gardipee, KC Bray… - Bioorganic & medicinal …, 2004 - Elsevier
… /ethyl acetate (7:3) elution] to give 2-phenylquinolin-8-ol 55 as a colorless oil (0.18 g, 84%) (lit., … (d) To a solution of 2-phenylquinolin-8-ol 55 (0.17 g, 0.75 mmol) in acetone (30 mL) was …
Number of citations: 81 www.sciencedirect.com

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